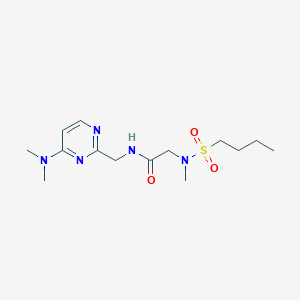
2,2-Dimethylpyrrolidine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpyrrolidine-1-sulfonyl chloride is a chemical compound with the CAS Number: 1344298-45-8 . It has a molecular weight of 197.69 . The IUPAC name for this compound is 2,2-dimethyl-1-pyrrolidinesulfonyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12ClNO2S/c1-6(2)4-3-5-8(6)11(7,9)10/h3-5H2,1-2H3 . This code provides a specific textual identifier for the compound’s molecular structure.Scientific Research Applications
1. Catalyst for Organic Synthesis
Ionic liquid sulfonic acid functionalized pyridinium chloride, including compounds structurally related to 2,2-Dimethylpyrrolidine-1-sulfonyl chloride, has been synthesized and utilized as a highly efficient, homogeneous, and reusable catalyst. This catalyst has been employed in the preparation of hexahydroquinolines via one-pot multi-component condensation reactions under solvent-free conditions, demonstrating its utility in facilitating organic synthesis processes (Khazaei et al., 2013), (Moosavi‐Zare et al., 2013).
2. Synthesis of Fluorinated Polyamides
Research has focused on the synthesis of new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit excellent solubility in organic solvents, high thermal stability, and potential applications in advanced materials due to their unique properties, such as low dielectric constants and high transparency (Liu et al., 2013).
3. Development of Fluorescent Sensors
Sulfonyl chloride derivatives, including those related to this compound, have been employed in the development of fluorescent sensors for the detection of metallic ions such as antimony and thallium. These studies highlight the potential of sulfonyl chloride compounds in creating selective sensors for environmental monitoring and bioanalytical applications (Qureshi et al., 2019).
Safety and Hazards
properties
IUPAC Name |
2,2-dimethylpyrrolidine-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-6(2)4-3-5-8(6)11(7,9)10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBYYPHEHRTKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1344298-45-8 |
Source


|
| Record name | 2,2-dimethylpyrrolidine-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethylphenyl)methyl]-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2774239.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2774240.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-methylbenzenesulfonamide](/img/structure/B2774244.png)
![N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-(4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)acetamide](/img/structure/B2774251.png)

![7-chloro-N-[(2,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2774254.png)



![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2774259.png)
